![molecular formula C19H28OS B14495041 2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol CAS No. 63048-74-8](/img/structure/B14495041.png)
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol is a complex organic compound characterized by its unique structure, which includes a cycloheptane ring substituted with a phenylsulfanyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol typically involves multiple steps, starting with the preparation of the cycloheptane ring. The introduction of the phenylsulfanyl and cyclopropyl groups requires specific reagents and conditions to ensure selective substitution at the desired positions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) or organometallic compounds can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may play a role in binding to these targets, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. Pathways involved in its action may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanol: Similar in structure but lacks the phenylsulfanyl and cyclopropyl groups.
Phenylsulfanylcyclopropane: Contains the phenylsulfanyl and cyclopropyl groups but lacks the cycloheptane ring.
Trimethylcycloheptanol: Similar in structure but lacks the phenylsulfanyl group.
Uniqueness
2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol is unique due to the combination of its cycloheptane ring, phenylsulfanyl group, and cyclopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
63048-74-8 |
|---|---|
Molecular Formula |
C19H28OS |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2,6,6-trimethyl-1-(1-phenylsulfanylcyclopropyl)cycloheptan-1-ol |
InChI |
InChI=1S/C19H28OS/c1-15-8-7-11-17(2,3)14-19(15,20)18(12-13-18)21-16-9-5-4-6-10-16/h4-6,9-10,15,20H,7-8,11-14H2,1-3H3 |
InChI Key |
NLCDHBHWISHBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(CC1(C2(CC2)SC3=CC=CC=C3)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
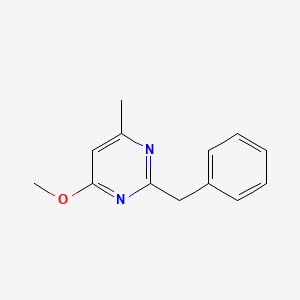
![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
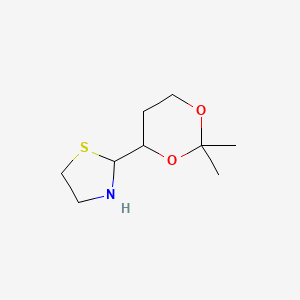
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
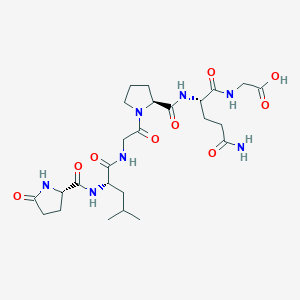
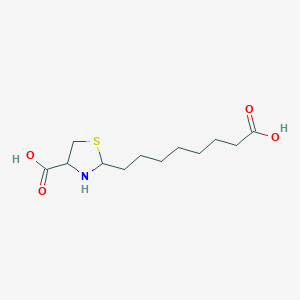
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)

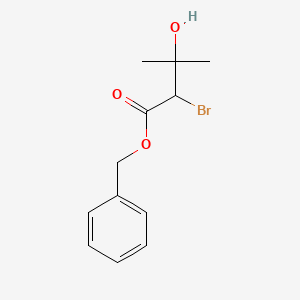

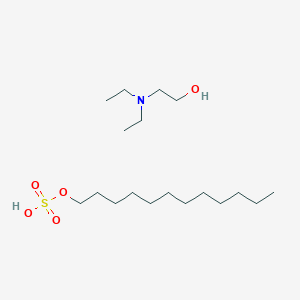
![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
